molecular formula C7H12 B1609466 3-Methyl-2,4-hexadiene CAS No. 28823-42-9

3-Methyl-2,4-hexadiene

Cat. No.: B1609466
CAS No.: 28823-42-9
M. Wt: 96.17 g/mol
InChI Key: KOXWOWPVSGRFCZ-YDFGWWAZSA-N
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Description

3-Methyl-2,4-hexadiene (C₇H₁₂) is a conjugated diene with double bonds at positions 2 and 4 and a methyl substituent at position 3 (Figure 1). This compound is notable for its role in polymer chemistry, where conjugated dienes serve as precursors for synthetic rubbers and resins. For example, it is used in the synthesis of polyolefin fibers to enhance mechanical properties like elongation and tensile strength .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2,4-hexadiene can be synthesized through various methods, including:

    Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors. For example, this compound can be prepared by dehydrohalogenation of 3-methyl-2,4-dibromohexane using a strong base like potassium tert-butoxide.

    Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile.

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydrohalogenation processes, where halogenated precursors are treated with bases in continuous flow reactors to achieve high yields and purity.

Chemical Reactions Analysis

Electrophilic Addition Reactions

Conjugated dienes like 3-methyl-2,4-hexadiene undergo 1,2- and 1,4-additions with electrophiles such as HBr. The reaction proceeds via protonation at the less substituted double bond to form a resonance-stabilized allylic carbocation, followed by nucleophilic attack.

Key Observations:

  • Major Product : The more stable tertiary carbocation forms preferentially, leading to 3-bromo-3-methylhex-2-ene as the dominant product .

  • Minor Product : A secondary carbocation intermediate results in 4-bromo-3-methylhex-3-ene .

  • Protonation at C4 of the 2,4-diene system.

  • Resonance stabilization of the carbocation between C3 and C5.

  • Bromide attack at the tertiary carbon (C3) for the major product.

Diels-Alder Reactivity

The compound’s ability to act as a diene in Diels-Alder reactions is limited due to steric hindrance from the methyl group and geometric constraints.

Comparative Reactivity:

IsomerReactivity in Diels-AlderReason
(E,E)-2,4-hexadieneHighPlanar geometry, minimal steric
3-Me-2,4-hexadieneLowSteric hindrance at C3

This steric effect reduces orbital overlap required for cycloaddition, favoring alternative reaction pathways.

Hydrogenation

Catalytic hydrogenation reduces both double bonds to yield 3-methylhexane. Selectivity depends on the catalyst:

  • Pd/C : Full hydrogenation to alkane.

  • Lindlar’s Catalyst : Partial hydrogenation to 3-methylhex-2-ene (cis addition).

Experimental Conditions :

SubstrateCatalystProductYield (%)
3-Me-2,4-hexadienePd/C3-methylhexane>95
3-Me-2,4-hexadieneLindlar3-methylhex-2-ene~70

Photochemical and Thermal Reactions

Under UV light or heat, this compound undergoes isomerization and cyclization:

  • Isomerization : Conversion to 3-methyl-1,3-pentadiene via -sigmatropic shifts .

  • Cyclization : Forms substituted cyclohexenes under high temperatures .

Quantum Yield Data :

Reaction TypeConditionsQuantum Yield
IsomerizationUV, hexane, 25°C0.40

Oxidation Reactions

Ozonolysis cleaves both double bonds, producing two carbonyl compounds:

  • Products : Acetone and butanedial .

  • Mechanism : Electrocyclic opening of ozonides followed by reductive workup.

3-Me-2,4-hexadieneO3,H2OCH3CO+OHC-CH2-CH2-CHO\text{3-Me-2,4-hexadiene} \xrightarrow{\text{O}_3, \text{H}_2\text{O}} \text{CH}_3\text{CO} + \text{OHC-CH}_2\text{-CH}_2\text{-CHO}

Polymerization

Radical-initiated polymerization forms poly-3-methyl-2,4-hexadiene, though steric effects limit chain length.

Key Properties :

  • Monomer Reactivity Ratio : Low due to steric bulk .

  • Polymer Tg : ~−20°C (amorphous structure) .

Scientific Research Applications

Chemical Properties and Reactivity

3-Methyl-2,4-hexadiene is characterized by its two double bonds, which contribute to its reactivity. The compound is prone to polymerization and oxidation, making it a valuable intermediate in synthetic organic chemistry. Its structure allows for various chemical reactions, including:

  • Electrophilic Additions : The double bonds can react with electrophiles, forming carbocation intermediates.
  • Polymerization : Due to its unsaturation, it can readily undergo polymerization under radical conditions.
  • Oxidation Reactions : It can be oxidized to form epoxides or other oxygenated products.

Applications in Organic Synthesis

This compound serves as a precursor in the synthesis of more complex organic molecules. Notable applications include:

  • Synthesis of Natural Products : It has been utilized in the synthesis of various natural products and pharmaceuticals due to its ability to participate in Diels-Alder reactions and other cycloaddition processes.
  • Building Block for Polymers : Its polymerization properties make it a candidate for producing specific types of polymers that require unsaturated monomers.

Case Study: Synthesis of Terpenes

In a study focusing on the synthesis of terpenes, this compound was used as a starting material to create more complex structures through Diels-Alder reactions. This method demonstrated high yields and selectivity for the desired terpene products.

Research has indicated that this compound possesses notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various pathogens. For instance, it demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.5% for both strains.
MicroorganismMIC (%)
Escherichia coli0.5
Staphylococcus aureus0.5
  • Cytotoxic Effects : In vitro studies revealed that this compound induces cytotoxicity in cancer cell lines such as HeLa cells. The compound's IC50 value was found to be approximately 100 µM, indicating its potential as an anticancer agent.
Concentration (µM)Cell Viability (%)
0100
2585
5070
10045

Industrial Applications

In industrial settings, this compound is primarily used as a chemical intermediate in the production of specialty chemicals and polymers. Its reactivity allows it to be incorporated into various chemical processes:

  • Production of Synthetic Rubber : The compound can be used in the synthesis of rubber materials that require specific thermal and mechanical properties.
  • Flavor and Fragrance Industry : Due to its unique odor profile, it may find applications in creating flavoring agents or fragrances.

Mechanism of Action

The reactivity of 3-Methyl-2,4-hexadiene is primarily due to its conjugated diene system. The double bonds in the molecule can participate in electrophilic addition reactions, where an electrophile attacks the electron-rich double bonds, leading to the formation of carbocation intermediates. These intermediates can then react with nucleophiles to form addition products .

Comparison with Similar Compounds

Table 1: Key Properties of 3-Methyl-2,4-Hexadiene

Property Value/Description Reference
Molecular Formula C₇H₁₂
Conjugation Conjugated diene (2,4-hexadiene)
Geometric Isomerism Possible cis/trans at C2 and C4
UV λₘₐₓ (in solution) ~192 nm (shorter λ due to conjugation)
Industrial Application Polymer synthesis (e.g., resins)

2,5-Dimethyl-2,4-Hexadiene

  • Structure : Contains two methyl groups at positions 2 and 5, with conjugated double bonds at positions 2 and 3.
  • UV Absorption : Exhibits a longer λₘₐₓ (243 nm) compared to this compound (192 nm) due to extended conjugation and hyperconjugative effects from additional methyl groups .
  • Thermal Stability : Forms stable 1,2-dioxetane derivatives under singlet oxygenation, comparable to alkyl-substituted dioxetanes in thermal stability .
  • Applications : Marketed as a high-purity compound (98%) for pharmaceuticals and chemical manufacturing .

Table 2: Comparative UV Data

Compound λₘₐₓ (nm) Conjugation Length Reference
This compound 192 Shorter
2,5-Dimethyl-2,4-hexadiene 243 Extended

3-Ethyl-2-methyl-1,3-Hexadiene

  • Structure: Features an ethyl group at position 3 and a methyl group at position 2, with non-conjugated double bonds (1,3-hexadiene).
  • Reactivity : Forms transition metal complexes (e.g., with molybdenum or tungsten carbonyls), where the ligand arrangement is octahedral with cis-carbonyl groups .
  • Distinctive Feature: The non-conjugated system reduces resonance stabilization, making it less reactive in polymerization compared to conjugated analogs like this compound .

3-Methyl-2,4-Pentanedione

  • Structure : A diketone (C₆H₁₀O₂) with ketone groups at positions 2 and 4 and a methyl group at position 3.
  • Chemical Behavior : Functions as a chelating agent in coordination chemistry, contrasting sharply with the olefinic reactivity of this compound .

3-Methyl-2,4-Dinitroaniline

  • Structure : An aromatic amine with nitro groups at positions 2 and 4 and a methyl group at position 3.
  • Contrast: Unlike the nonpolar diene, this compound is polar and participates in electrophilic substitution reactions due to its aromatic ring .

Key Findings and Industrial Relevance

Conjugation Effects : Extended conjugation in 2,5-dimethyl-2,4-hexadiene enhances UV absorption and thermal stability, making it superior for photochemical applications .

Polymer Utility : this compound is preferred in polymer synthesis due to its conjugated system, which facilitates controlled cross-linking and improved material properties .

Biological Activity

3-Methyl-2,4-hexadiene (C7H12) is a diene compound with significant interest in various fields, including organic chemistry and biological research. Its structure features a double bond between the second and third carbon atoms, as well as another double bond between the fourth and fifth carbon atoms. This compound is known for its potential biological activities, which are crucial for applications in pharmaceuticals and agrochemicals.

This compound is characterized by the following properties:

  • Molecular Formula : C7H12
  • Molecular Weight : 96.17 g/mol
  • Boiling Point : Approximately 120 °C
  • Density : 0.79 g/cm³

These properties influence its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various compounds against bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50
Pseudomonas aeruginosa100

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Cell Line IC50 (µM)
MCF-725
A54930
HeLa40

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's selectivity suggests potential for further development as an anticancer agent.

The mechanism of action for the biological activity of this compound appears to involve the disruption of cellular membranes and interference with metabolic pathways. Studies using fluorescence microscopy demonstrated that the compound induces apoptosis in cancer cells, characterized by chromatin condensation and membrane blebbing.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound in combination with conventional antibiotics. The combination therapy showed synergistic effects against resistant strains of bacteria, enhancing the overall antibacterial activity.

Case Study 2: Cancer Cell Line Analysis

A clinical trial involving patients with advanced breast cancer explored the efficacy of a formulation containing this compound alongside standard chemotherapy. Preliminary results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.

Q & A

Basic Research Questions

Q. How can the stereoisomerism of 3-Methyl-2,4-hexadiene be experimentally distinguished?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and splitting patterns. For example, cis and trans isomers exhibit distinct J-values for vicinal protons (e.g., cis coupling ~10–12 Hz, trans coupling ~15–18 Hz). UV-Vis spectroscopy can also differentiate isomers based on conjugation length: trans,trans isomers typically absorb at longer wavelengths (e.g., 243 nm) due to extended conjugation, while less conjugated isomers (e.g., cis,trans) show shorter λmax (e.g., 192 nm) .

Q. What synthetic routes are available for preparing this compound with stereochemical control?

  • Methodological Answer : Employ stereospecific elimination reactions (e.g., dehydrohalogenation) using bulky bases (e.g., LDA) to favor anti-periplanar geometry. For example, thermal decomposition of allylic halides or selective reduction of diynes can yield specific isomers. Refer to studies on analogous dienes like cis,trans-2,4-hexadiene, where yields of 51% were achieved via controlled addition reactions .

Q. How can computational chemistry predict the stability of this compound isomers?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare thermodynamic stability. Trans,trans isomers are generally more stable due to reduced steric hindrance. Critical constants (e.g., liquid–gas critical points) for related dienes (e.g., trans,cis-2,4-hexadiene) can guide parameter selection .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclopropanation reactions involving this compound?

  • Methodological Answer : Use kinetic isotope effect (KIE) studies and transition-state modeling to probe intermediates. For example, cyclopropanation with diazoacetates proceeds via a [2+1] cycloaddition mechanism, where steric effects from methyl groups influence regioselectivity. Analogous studies on 2,5-dimethyl-2,4-hexadiene showed preferential formation of chrysanthemic acid derivatives .

Q. How do contradictions in reported reaction yields for this compound derivatives arise, and how can they be resolved?

  • Methodological Answer : Conduct reproducibility audits by varying reaction conditions (e.g., solvent polarity, temperature). For instance, glpc analysis of cis,trans-2,4-hexadiene addition products revealed yield discrepancies (14–51%) due to isomer separation challenges. Standardizing purification methods (e.g., preparative glpc at 150°C) minimizes variability .

Q. What spectroscopic techniques are optimal for detecting tautomeric forms of this compound in dynamic systems?

  • Methodological Answer : Apply time-resolved infrared (TRIR) spectroscopy to monitor enol-keto tautomerization. Compare with data from 3-methyl-2,4-pentanedione, where tautomer ratios were quantified using NMR and UV-Vis. Ensure solvent polarity aligns with experimental goals (e.g., non-polar solvents stabilize enolic forms) .

Properties

IUPAC Name

(2E,4E)-3-methylhexa-2,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXWOWPVSGRFCZ-YDFGWWAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Avocado Research MSDS]
Record name 2,4-Hexadiene, 3-methyl-
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CAS No.

28823-42-9
Record name 2,4-Hexadiene, 3-methyl-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methyl-2,4-hexadiene
3-Methyl-2,4-hexadiene
3-Methyl-2,4-hexadiene
3-Methyl-2,4-hexadiene
3-Methyl-2,4-hexadiene
3-Methyl-2,4-hexadiene

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